molecular formula C7H5ClF2O3S B1400937 2,3-Difluoro-4-methoxybenzenesulfonyl chloride CAS No. 1341660-99-8

2,3-Difluoro-4-methoxybenzenesulfonyl chloride

Cat. No.: B1400937
CAS No.: 1341660-99-8
M. Wt: 242.63 g/mol
InChI Key: QHBRJPVAHORYOY-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O3S and a molecular weight of 242.63 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 2,3-difluoro-4-methoxybenzene. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate and yield.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

2,3-Difluoro-4-methoxybenzenesulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs and therapeutic agents due to its ability to modify biological molecules.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzenesulfonyl chloride: Lacks the methoxy group present in 2,3-Difluoro-4-methoxybenzenesulfonyl chloride.

    4-Methoxybenzenesulfonyl chloride: Lacks the fluorine atoms present in this compound.

    2,4-Difluoro-5-methoxybenzenesulfonyl chloride: Has a different substitution pattern on the benzene ring.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both fluorine atoms and a methoxy group on the benzene ring enhances its electrophilicity and makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2,3-difluoro-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O3S/c1-13-4-2-3-5(14(8,11)12)7(10)6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBRJPVAHORYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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